molecular formula C15H20Cl3N3O2 B12412102 Desmethyl Bendamustine-d8 (hydrochloride)

Desmethyl Bendamustine-d8 (hydrochloride)

Cat. No.: B12412102
M. Wt: 388.7 g/mol
InChI Key: MIQLSSMJKCGLSP-OEVGSOSGSA-N
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Description

Desmethyl Bendamustine-d8 (hydrochloride) is a deuterium-labeled derivative of Desmethyl Bendamustine hydrochloride. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for more precise tracking and quantification of the compound during various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmethyl Bendamustine-d8 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Desmethyl Bendamustine hydrochloride. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .

Industrial Production Methods

The industrial production of Desmethyl Bendamustine-d8 (hydrochloride) involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using advanced analytical techniques to confirm its structure and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Bendamustine-d8 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Desmethyl Bendamustine-d8 (hydrochloride). These products are often used in further research to study the compound’s behavior and interactions .

Scientific Research Applications

Desmethyl Bendamustine-d8 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Desmethyl Bendamustine-d8 (hydrochloride) involves its role as an alkylating agent. The compound forms electrophilic alkyl groups that covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases. This results in cell death, making it effective against both active and quiescent cells . The deuterium labeling allows for precise tracking of the compound’s interactions and transformations within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Desmethyl Bendamustine hydrochloride: The non-deuterated version of the compound.

    γ-hydroxybendamustine: Another metabolite of Bendamustine.

    N-desmethyl-bendamustine: A related compound with similar properties.

Uniqueness

Desmethyl Bendamustine-d8 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in research studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where precise quantification is essential .

Properties

Molecular Formula

C15H20Cl3N3O2

Molecular Weight

388.7 g/mol

IUPAC Name

4-[6-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H/i6D2,7D2,8D2,9D2;

InChI Key

MIQLSSMJKCGLSP-OEVGSOSGSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N=C(N2)CCCC(=O)O)C([2H])([2H])C([2H])([2H])Cl.Cl

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl

Origin of Product

United States

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